Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound featuring a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a bicyclic azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic azabicyclohexane core, followed by the introduction of the formyl and trifluoromethyl groups. The tert-butyl ester is often introduced in the final steps to protect the carboxylate group during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the formyl group can participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1S,5R)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-9(2,3)19-8(18)16-5-10(7-17)4-11(10,6-16)12(13,14)15/h7H,4-6H2,1-3H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEQSEFQZZZOIH-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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